molecular formula C14H10O B1362854 3-methyl-9H-fluoren-9-one CAS No. 1705-89-1

3-methyl-9H-fluoren-9-one

Cat. No.: B1362854
CAS No.: 1705-89-1
M. Wt: 194.23 g/mol
InChI Key: CCPOGGQELUULQK-UHFFFAOYSA-N
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Description

3-methyl-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O. It is a derivative of fluorenone, characterized by a methyl group attached to the third carbon of the fluorenone structure. This compound is known for its bright yellow solid appearance and is used in various chemical and industrial applications.

Biochemical Analysis

Biochemical Properties

3-Methyl-9H-fluoren-9-one plays a significant role in biochemical reactions, particularly in the formation of charge transfer complexes. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. For instance, it forms complexes with 9-methyl-9H-carbazole, which are characterized by unique electronic properties

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression. The compound’s ability to form charge transfer complexes also plays a crucial role in its molecular mechanism, facilitating electron transfer processes that are essential for various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses phenylboronic acid, cesium carbonate, and palladium acetate as catalysts under a carbon monoxide atmosphere . The reaction is typically carried out in toluene as a solvent, with the progress monitored by thin-layer chromatography.

Industrial Production Methods

In industrial settings, this compound can be produced by the aerobic oxidation of fluorene derivatives. This process involves using an oxygen-containing gas as an oxidizing agent, with the reaction carried out at elevated temperatures (70-83°C) in the presence of a base and a phase transfer catalyst . The product is then purified through standard separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex fluorenone derivatives.

    Reduction: The compound can be reduced to form fluoren-9-ol derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Products include various nitrofluorenone derivatives.

    Reduction: Products include fluoren-9-ol and its derivatives.

    Substitution: Products include halogenated or nitrated fluorenone derivatives.

Scientific Research Applications

3-methyl-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-9H-fluoren-9-one involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. The pathways involved include the absorption of light energy and subsequent emission of fluorescence, which can be used to track and study biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-9H-fluoren-9-one is unique due to the presence of the methyl group at the third carbon, which can influence its chemical reactivity and physical properties. This structural modification can enhance its fluorescence properties and make it more suitable for specific applications in research and industry.

Properties

IUPAC Name

3-methylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPOGGQELUULQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333982
Record name 3-Methyl-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-89-1
Record name 3-Methyl-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzo[b]indeno[1,2-d]thiophen-9-one: from 2-benzo[b]thiopheneboronic acid and 2-iodobenzoic acid following method A.
Name
Benzo[b]indeno[1,2-d]thiophen-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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